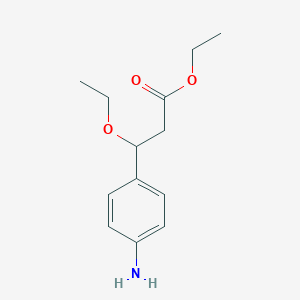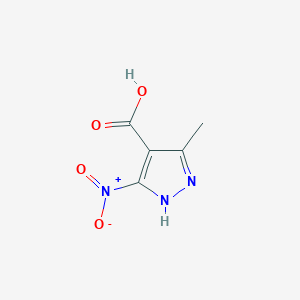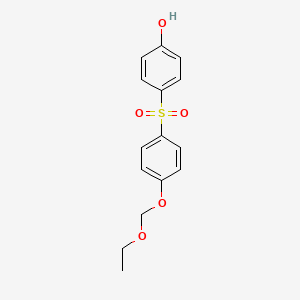![molecular formula C20H20BrN3O3S B13845542 Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)
Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RUK-P2 involves the reaction of 6-bromo-5-hydroxy-1-methylindole-3-carboxylic acid with m-carboximidamide-thiophenol in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then esterified with ethanol to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of RUK-P2 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of over 98%.
Analyse Des Réactions Chimiques
Types of Reactions
RUK-P2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in RUK-P2 can be oxidized to form a ketone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
RUK-P2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Arbidol.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of other pharmaceutical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of RUK-P2 involves its interaction with specific molecular targets and pathways. It is known to inhibit viral replication by interfering with the viral entry process. RUK-P2 binds to the viral envelope proteins, preventing the fusion of the virus with the host cell membrane. This action blocks the entry of the virus into the host cell, thereby inhibiting its replication .
Comparaison Avec Des Composés Similaires
RUK-P2 is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Arbidol: The parent compound from which RUK-P2 is derived. Arbidol is used as an antiviral agent.
Oseltamivir: Another antiviral agent with a different mechanism of action.
Ribavirin: An antiviral compound with a broad spectrum of activity
RUK-P2 stands out due to its specific interaction with viral envelope proteins, making it a valuable compound for further research and development in antiviral therapies.
Propriétés
Formule moléculaire |
C20H20BrN3O3S |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O3S/c1-3-27-20(26)18-13-8-17(25)14(21)9-15(13)24(2)16(18)10-28-12-6-4-5-11(7-12)19(22)23/h4-9,25H,3,10H2,1-2H3,(H3,22,23) |
Clé InChI |
PUDPBJXPLBAYOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC(=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)



![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)


![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)

![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)

![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
